molecular formula C9H9FO B1323056 2'-Fluoro-3'-methylacetophenone CAS No. 865664-05-7

2'-Fluoro-3'-methylacetophenone

Cat. No.: B1323056
CAS No.: 865664-05-7
M. Wt: 152.16 g/mol
InChI Key: RVKFUFWKGZPWBR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-3’-methylacetophenone can be achieved through several methods. One common approach involves the reaction of 2-fluoro-3-methylbenzoyl chloride with an appropriate reagent to introduce the ethanone group. Another method involves the use of methyl magnesium bromide in tetrahydrofuran (THF) at low temperatures, followed by the addition of the fluorinated benzoyl chloride .

Industrial Production Methods: Industrial production of 2’-Fluoro-3’-methylacetophenone typically involves the use of large-scale chemical reactors where the reagents are mixed under controlled conditions. The reaction is often carried out in the presence of a catalyst to increase yield and efficiency. The final product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoro-3’-methylacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

2’-Fluoro-3’-methylacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Fluoro-3’-methylacetophenone involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes or receptors. The compound can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions, affecting its biological activity .

Comparison with Similar Compounds

    2’-Fluoroacetophenone: Lacks the methyl group at the 3’ position.

    3’-Methylacetophenone: Lacks the fluorine atom at the 2’ position.

    4’-Fluoro-3’-methylacetophenone: Fluorine atom is at the 4’ position instead of the 2’ position.

Uniqueness: 2’-Fluoro-3’-methylacetophenone is unique due to the combined presence of both the fluorine atom and the methyl group on the phenyl ring. This combination can result in distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-(2-fluoro-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKFUFWKGZPWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501294718
Record name 1-(2-Fluoro-3-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865664-05-7
Record name 1-(2-Fluoro-3-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865664-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluoro-3-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Fluoro-3'-methylacetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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